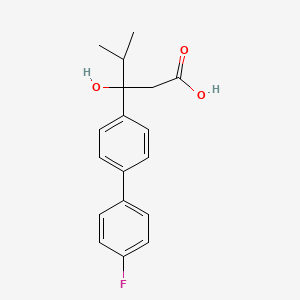
4-Biphenylhydracrylic acid, 4'-fluoro-beta-isopropyl-, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is a chemical compound with the molecular formula C18H19FO3. . This compound is characterized by the presence of a biphenyl group, a fluoro substituent, and a beta-isopropyl group, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Addition of the Isopropyl Group: The isopropyl group is added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydration and Hydroxylation: The final steps involve hydration and hydroxylation reactions to introduce the hydroxy and carboxylic acid functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes related to inflammation, pain, and other physiological processes.
相似化合物的比较
Similar Compounds
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (-)-: The enantiomer of the compound , with similar but distinct properties.
4-Biphenylhydracrylic acid, 4’-chloro-beta-isopropyl-: A similar compound with a chloro substituent instead of a fluoro group.
4-Biphenylhydracrylic acid, 4’-methyl-beta-isopropyl-: A similar compound with a methyl substituent instead of a fluoro group.
Uniqueness
4-Biphenylhydracrylic acid, 4’-fluoro-beta-isopropyl-, (+)- is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
属性
CAS 编号 |
95711-63-0 |
|---|---|
分子式 |
C18H19FO3 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C18H19FO3/c1-12(2)18(22,11-17(20)21)15-7-3-13(4-8-15)14-5-9-16(19)10-6-14/h3-10,12,22H,11H2,1-2H3,(H,20,21) |
InChI 键 |
NMFHEHRYTRSFNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



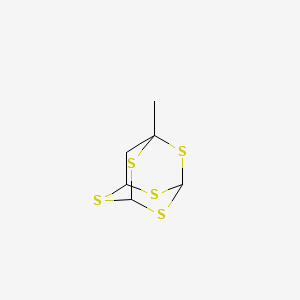
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
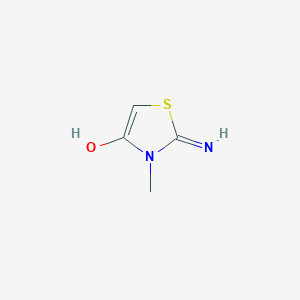

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
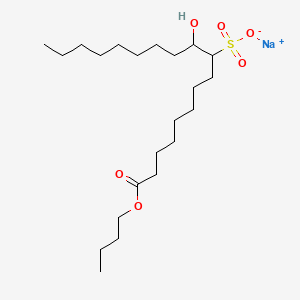
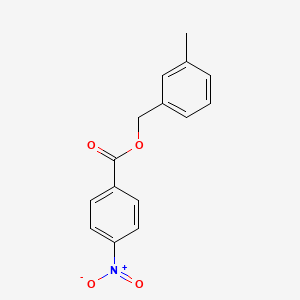
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)

![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
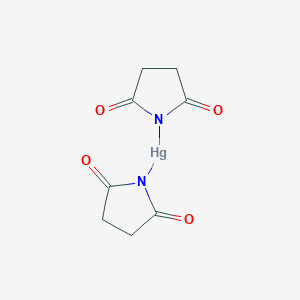
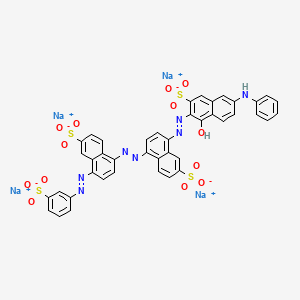
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
